molecular formula C8H9BClNO3 B1461912 4-Chloro-3-(N-methylcarbamoyl)phenylboronic acid CAS No. 871332-65-9

4-Chloro-3-(N-methylcarbamoyl)phenylboronic acid

Cat. No.: B1461912
CAS No.: 871332-65-9
M. Wt: 213.43 g/mol
InChI Key: SYZZWFMATUWETK-UHFFFAOYSA-N
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Description

4-Chloro-3-(N-methylcarbamoyl)phenylboronic acid is an organoboron compound with the molecular formula C8H9BClNO3. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a chloro group and an N-methylcarbamoyl group. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-(N-methylcarbamoyl)phenylboronic acid typically involves the hydroboration of an appropriate precursor. One common method is the addition of a boron-hydrogen (B-H) bond over an alkene or alkyne to yield the corresponding alkyl or alkenylborane . This reaction is generally rapid and proceeds with high selectivity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale hydroboration processes. These processes are optimized for high yield and purity, often employing catalysts to enhance reaction rates and selectivity. The resulting product is then purified through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-(N-methylcarbamoyl)phenylboronic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form boronic esters or acids.

    Reduction: Reduction reactions can convert the boronic acid group to other functional groups.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.

Major Products Formed

    Oxidation: Boronic esters or acids.

    Reduction: Alkyl or alkenyl derivatives.

    Substitution: Substituted phenylboronic acids.

Scientific Research Applications

4-Chloro-3-(N-methylcarbamoyl)phenylboronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-3-(N-methylcarbamoyl)phenylboronic acid primarily involves its role as a boronic acid derivative. In Suzuki-Miyaura cross-coupling reactions, the boronic acid group reacts with a halide or pseudohalide in the presence of a palladium catalyst to form a carbon-carbon bond. This reaction proceeds through a series of steps, including oxidative addition, transmetalation, and reductive elimination .

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-4-(methylcarbamoyl)phenylboronic acid
  • 4-Methylcarbamoyl-3-chloro-phenylboronic acid
  • 3-Chloro-4-(methylcarbamoyl)benzeneboronic acid
  • 3-Chloro-4-(N-methylcarbamoyl)benzeneboronic acid
  • B-[3-chloro-4-(methylamino)carbonyl]phenylboronic acid
  • N-methyl 2-chloro-4-boronobenzamide

Uniqueness

4-Chloro-3-(N-methylcarbamoyl)phenylboronic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. The presence of both the chloro and N-methylcarbamoyl groups allows for versatile modifications and applications in various fields .

Properties

IUPAC Name

[4-chloro-3-(methylcarbamoyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BClNO3/c1-11-8(12)6-4-5(9(13)14)2-3-7(6)10/h2-4,13-14H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYZZWFMATUWETK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)Cl)C(=O)NC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60661217
Record name [4-Chloro-3-(methylcarbamoyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60661217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

871332-65-9
Record name [4-Chloro-3-(methylcarbamoyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60661217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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